molecular formula C13H16OS B042047 1-(4,4-Dimethylthiochroman-6-yl)ethanone CAS No. 88579-23-1

1-(4,4-Dimethylthiochroman-6-yl)ethanone

Katalognummer: B042047
CAS-Nummer: 88579-23-1
Molekulargewicht: 220.33 g/mol
InChI-Schlüssel: DHIVJYNSSSHXRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,4-Dimethylthiochroman-6-yl)ethanone (synonyms: 6-Acetyl-4,4-dimethylthiochroman) is a sulfur-containing organic compound featuring a thiochroman backbone substituted with two methyl groups at the 4-position and an acetyl group at the 6-position. Its molecular formula is C₁₃H₁₆OS, with a molecular weight of 220.33 g/mol. The compound has been historically utilized as a building block in organic synthesis, particularly for heterocyclic frameworks .

The thiochroman core confers unique electronic and steric properties, making it distinct from simpler phenyl-based ethanone derivatives.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Icomethasonenbutat kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Modifikation von Steroidstrukturen beinhalten. Eine der Methoden beinhaltet die Reaktion von Icomethason mit Sulfonylchloriden wie Methansulfonylchlorid oder p-Toluolsulfonylchlorid in Gegenwart eines tertiären Amins und eines Lösungsmittels .

Industrielle Produktionsverfahren

Die industrielle Produktion von Icomethasonenbutat umfasst die großtechnische chemische Synthese unter Verwendung ähnlicher Reaktionsbedingungen wie oben beschrieben. Das Verfahren ist auf Ausbeute und Reinheit optimiert und stellt sicher, dass das Endprodukt die pharmazeutischen Standards erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Icomethasonenbutat unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

    Substitution: Diese Reaktion beinhaltet die Substitution einer funktionellen Gruppe durch eine andere, häufig unter Verwendung spezifischer Reagenzien und Bedingungen.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

    Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

    Substitutionsreagenzien: Sulfonylchloride, tertiäre Amine.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise erzeugt die Reaktion mit Sulfonylchloriden Sulfonatester, die weiter reagieren können, um verschiedene Derivate zu bilden .

Wissenschaftliche Forschungsanwendungen

Biological Activities

1-(4,4-Dimethylthiochroman-6-yl)ethanone has been studied for various biological activities:

  • Anti-inflammatory Properties : Research indicates that this compound can inhibit keratinocyte proliferation, making it a candidate for treating inflammatory skin conditions such as acne and psoriasis. Its structural similarity to retinoids suggests that it may modulate skin cell turnover and differentiation.
  • Antioxidant Effects : The presence of the thiochroman core allows for potential antioxidant capabilities, which may contribute to its therapeutic effects in skin disorders and possibly other oxidative stress-related conditions.

Medicinal Chemistry Applications

The compound's unique structure positions it as a valuable substance in medicinal chemistry. Some specific applications include:

  • Topical Formulations : Due to its anti-inflammatory effects, this compound can be formulated into topical treatments aimed at managing skin disorders. Its efficacy in modulating cellular processes related to skin health makes it an attractive candidate for further research and development.
  • Interaction Studies : Investigations into the binding affinity of this compound with specific receptors involved in skin cell regulation are crucial for understanding its pharmacodynamics. Such studies can help optimize its therapeutic profile and identify potential side effects or interactions with other medications.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often detailed in patent literature. Notable derivatives of this compound have also been explored for their biological activities:

Compound NameStructural FeaturesBiological Activity
TazaroteneEthyl ester of tazarotenic acid; retinoid-like activityUsed for acne and psoriasis treatment
Ethyl 6-[2-(4,4-dimethylthiochroman-6-yl)-ethynyl]nicotinateRetinoid derivative; similar mechanism of actionDermatological applications
4-HydroxythiochromanHydroxylated derivative; potential antioxidant propertiesInvestigated for neuroprotective effects

The structural uniqueness of this compound contributes to its distinct biological activities compared to other thiochromans and retinoids.

Wirkmechanismus

Icomethasone enbutate exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This results in the suppression of inflammatory responses and modulation of immune function. The molecular targets include various inflammatory mediators and pathways involved in the immune response .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Ethanone Derivatives

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 1-(4,4-Dimethylthiochroman-6-yl)ethanone and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Physical State Applications/Activity References
This compound C₁₃H₁₆OS 220.33 Thiochroman ring, dimethyl, acetyl groups Solid (assumed) Building block in organic synthesis
1-(2-Chlorophenyl)ethanone C₈H₇ClO 154.59 Chlorophenyl substituent Not reported Intermediate in chemical synthesis
1-[4-(Methylthio)phenyl]ethanone C₉H₁₀OS 166.24 Methylthio-phenyl group Not reported Unknown
1-(Naphthalen-2-yl)ethanone C₁₂H₁₀O 170.21 Naphthyl substituent Oil Synthetic intermediate
1-(3-Methyl-benzofuran-2-yl)-ethanone C₁₀H₁₀O₂ 162.19 Benzofuran ring, methyl group Not reported Fragrance ingredient (Neroli One)
1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone C₈H₁₁NO 137.18 Pyrrole ring, dimethyl substituents Not reported Studied in biological activity

Key Structural Differences and Implications

  • Thiochroman vs.
  • Functional Group Variations: The methylthio group in 1-[4-(Methylthio)phenyl]ethanone differs electronically from the thiochroman system, as the latter’s sulfur is part of a fused ring, altering resonance effects.

Biologische Aktivität

1-(4,4-Dimethylthiochroman-6-yl)ethanone, also known as cycloolivil, is a compound that has garnered attention due to its diverse biological activities. This article examines its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a polyphenolic compound belonging to the class of lignans. Its structure includes a thiochroman moiety, which is significant for its biological interactions. The chemical formula is C12H14OS, and it possesses a molecular weight of approximately 218.3 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : This compound acts as a radical scavenger, effectively neutralizing reactive oxygen species (ROS). Its ability to reduce oxidative stress is crucial in preventing cellular damage and inflammation.
  • Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8. This inhibition occurs through the blockade of NF-κB and JAK/STAT signaling pathways.
  • Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of various cancer cell lines, suggesting potential applications in oncology .

Biological Activity Overview

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Activity Description References
AntioxidantScavenges ROS, reducing oxidative stress in cells.
Anti-inflammatoryInhibits cytokines like IL-6 and IL-8 through NF-κB pathway.
AnticancerDemonstrates growth inhibition in cancer cell lines; potential use in cancer treatment.
Skin TreatmentUsed in formulations for acne treatment; enhances skin deposition and reduces irritation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antioxidant and Anti-inflammatory Study : A study conducted on keratinocytes showed that treatment with this compound significantly reduced TNF-α/IFN-γ-induced inflammatory cytokines. This suggests its potential role in treating skin conditions characterized by inflammation.
  • Cancer Cell Line Research : In vitro studies demonstrated that this compound could inhibit the growth of head and neck squamous cell carcinoma lines. The mechanism involved modulation of growth factor signaling pathways .
  • Formulation Development : Recent research focused on developing microemulsions containing tazarotene (a derivative related to this compound) for acne treatment showed improved skin penetration and reduced irritation compared to traditional formulations .

Q & A

Q. What synthetic strategies are optimal for preparing 1-(4,4-Dimethylthiochroman-6-yl)ethanone, and how do reaction conditions impact yield?

Basic Research Focus
The synthesis typically involves constructing the thiochroman core followed by introducing the ethanone group. A multi-step approach is common:

Thiochroman Formation : Cyclization of thiophenol derivatives with carbonyl compounds under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the 4,4-dimethylthiochroman backbone .

Acetylation : Friedel-Crafts acylation at position 6 using acetyl chloride or acetic anhydride with Lewis acids (AlCl₃ or FeCl₃).
Key Considerations :

  • Protecting Groups : Methoxy or benzyloxy groups (if present) may require protection/deprotection to prevent side reactions .
  • Catalyst Optimization : Lewis acid concentration and temperature influence regioselectivity and byproduct formation.

Q. How can contradictory NMR and mass spectrometry data be resolved during structural validation?

Advanced Research Focus
Contradictions often arise from impurities, stereochemical variations, or instrumental artifacts. Methodological solutions include:

Cross-Validation :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₆OS) to rule out adducts or isotopic interference .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic or methyl regions, particularly for thiochroman’s constrained ring system .

Reference Databases : Compare spectral data with NIST Chemistry WebBook entries for analogous thiochroman derivatives .

Q. What computational approaches predict the compound’s physicochemical properties and reactivity?

Advanced Research Focus

Quantum Chemical Calculations :

  • DFT (Density Functional Theory) : Optimize geometry and calculate electrostatic potential surfaces to predict sites for electrophilic/nucleophilic attack .
  • QSPR Models : Relate logP, solubility, or bioavailability to structural descriptors (e.g., topological polar surface area, hydrogen-bond donors) .

Molecular Dynamics Simulations : Study solvent interactions to optimize crystallization conditions .

Q. How does the thiochroman ring influence the compound’s biological activity and metabolic stability?

Advanced Research Focus

Sulfur’s Electronic Effects : The thiochroman ring’s sulfur atom enhances lipophilicity and may improve membrane permeability compared to oxygenated analogs .

Metabolic Pathways :

  • Cytochrome P450 Interactions : Use liver microsome assays to identify oxidation hotspots (e.g., methyl or ethanone groups) .
  • Glucuronidation Studies : Assess phase II metabolism via LC-MS/MS to evaluate metabolite stability .

Q. What challenges arise in crystallizing this compound for X-ray diffraction, and how are they addressed?

Advanced Research Focus

Crystallization Issues :

  • Low Melting Point : Common in flexible thiochroman derivatives; use slow evaporation with high-boiling solvents (e.g., DMSO) .
  • Polymorphism : Screen multiple solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs.

Data Collection :

  • Disorder Mitigation : Cryocooling (100 K) reduces thermal motion in methyl groups .
  • Heavy Atom Derivatives : Introduce halogens (e.g., bromine) via chemical modification to enhance phasing .

Q. How can researchers optimize synthetic routes to minimize toxic byproducts?

Basic Research Focus

Green Chemistry Principles :

  • Solvent Selection : Replace chlorinated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water .
  • Catalyst Recycling : Use immobilized Lewis acids (e.g., Fe³⁺-modified silica) to reduce waste .

Byproduct Analysis :

  • GC-MS Monitoring : Track volatile impurities (e.g., thiophenol derivatives) during reaction progression .

Q. What spectroscopic techniques are critical for distinguishing positional isomers in thiochroman derivatives?

Basic Research Focus

IR Spectroscopy : Identify carbonyl stretching frequencies (~1680–1720 cm⁻¹) to differentiate ethanone from ester or amide groups .

NOESY NMR : Detect spatial proximity between methyl groups and aromatic protons to confirm substitution patterns .

Q. How do steric effects from 4,4-dimethyl groups influence the compound’s chemical reactivity?

Advanced Research Focus

Steric Hindrance :

  • Friedel-Crafts Limitations : Bulky dimethyl groups at position 4 may reduce acylation efficiency at position 6; elevated temperatures or microwave-assisted synthesis can overcome this .

Conformational Analysis :

  • X-ray Crystallography : Reveal dihedral angles between the thiochroman ring and ethanone group, impacting π-π stacking in supramolecular assemblies .

Eigenschaften

IUPAC Name

1-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16OS/c1-9(14)10-4-5-12-11(8-10)13(2,3)6-7-15-12/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIVJYNSSSHXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SCCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470934
Record name 1-(4,4-dimethylthiochroman-6-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88579-23-1
Record name 1-(4,4-dimethylthiochroman-6-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 14.3g (80.21 mmol) of 4,4-dimethylthiochroman (Compound 61) and 6.76g (86.12 mmol) of acetyl chloride in 65 ml benzene was cooled in an ice bath and treated dropwise with 26.712g (102.54 mmol) of stannic chloride. The mixture was stirred at room temperature for 12 hours, then treated with 65 ml water and 33 ml conc. hydrogen chloride and heated at reflux for 0.5 hours. After being cooled to room temperature, the organic layer was separated and the aqueous layer extracted with 5×50 ml benzene. The recovered organic fractions were combined and washed with 5% sodium carbonate, water, saturated NaCl and then dried (MgSO4). The solvent was removed in vacuo and the residue purified by flash chromatography (silica; 5% ethyl acetate in hexanes) followed by kugelrohr distillation (150 degrees C., 0.7 mm) to give the title compound as a pale yellow oil. PMR (CDCl3) & 1.35 (6H, s), 1.92-1.98 (2H, m) 2.54 (3H, s), 3.02-3.08 (2H, m), 7.13 (1H, d, J~8.6 Hz), 7.58 (1H, dd, J~8.6 Hz, Hz), 7.99 (1H, d, J~2Hz).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
26.712 g
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
reactant
Reaction Step Three
Quantity
33 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 5 L 4-neck round bottom flask, EDC (2 L) was added to the 4,4-dimethylthiochroman from the previous step. The contents were stirred and cooled to a temperature of about −10° C. Aluminum chloride (252 g) was slowly added to the reaction mixture. Acetyl chloride (152.7 g) was added at a temperature ranging from about −10° C. to about −5° C. over about 1.5 hours. After the addition, the reaction mixture was maintained at a temperature ranging from about −5° C. to about 0° C. for about 2 hours. The reaction was monitored by TLC. [If the reaction is incomplete as determined by TLC, bring the reaction mixture to a temperature ranging from about 25° C. to about 35° C. under stirring for about 4 hours.] The reaction mixture was quenched with ice (4.87 kg) and hydrochloric acid (1.63 L), and the reaction mass was stirred for about 30 minutes. EDC (2.5 L) was added to the reaction mass. The layers were separated. The aqueous layer was extracted with MDC (2×2 L). The organic layers were combined and washed with 5% sodium bicarbonate solution (2×2 L) and water (2×2 L) until the pH is about 7. This was followed by a washing with brine (1.5 L). The EDC and MDC layer were distilled out under reduced pressure until the moisture content was less than about 0.1%. There was a residual volume of about 3 L.
Quantity
252 g
Type
reactant
Reaction Step One
Quantity
152.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 10.0 g (0.056 mol) of 4,4-dimethylthiochroman and 4.4 g (0.056 mol) of acetyl chloride in 150 mL of CS2 was added dropwise over a 45-minutes period to a stirred CS2 suspension of AlCl3 (11.22 g, 0.084 mol) in a 500-mL, round-bottom flask equipped with a condenser and nitrogen inlet. The resulting yellowish-orange mixture was allowed to stir for 10 hours at room temperature; 80 mL of ice water was added and the two layers separated. The aqueous layer was extracted with ether (3×50 mL); the ether layers were combined and dried (Na2SO4, 6 h). After evaporation, the resulting light yellow oil was vacuum distilled to give 10.83 grams (87.6%) of 6-acetyl-4,4-dimethylthiochroman as a yellowish viscous oil: bp 168°-173° C./1.0 mm; IR (neat) 1680 cm-1 ; 1H NMR (DCCl3) δ1.31 [s, 6H, (CH)3)2C], 1.89 [m, 2H, ArSCH2CH2 ], 2.52 [s, 3H, CH3C=O]3.01 [m, 2H, ArSCH2CH2 ], 7.11 [d, 1H, J=8.1 Hz, H(8)], 7.57 [dd, 1H, J=1.7 Hz, J=8.1 Hz, H(7)], 8.00 [d, 1H, J=1.7 Hz, H(5)]; 13C NMR ppm 23.1 [ArSCH2CH2 ] 26.2 [CH3C=O], 29.8 [(CH3)2C], 32.8 [(CH3)2C], 36.8 [ArSCH2CH2 ], 125.8, 126.2, 132.9, 139.4, 141.7, 196.7 [CH3C=O]. ##STR14##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
11.22 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
80 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 14.3 g (80.21 mmol) of 4,4-dimethylthiochroman (from Example 2) and 6.76 g (86.12 mmol) of acetyl chloride in 65 ml benzene was cooled in an ice bath and treated dropwise with 26.712 g (102.54 mmol) of stannic chloride. The mixture was stirred at room temperature for 12 hours, then treated with 65 ml water and 33 ml conc. hydrogen chloride and heated at reflux for 0.5 hours. After being cooled to room temperature, the organic layer was separated and the aqueous layer extracted with 5×50 ml benzene. The recovered organic fractions were combined and washed with 5% sodium carbonate, water, saturated NaCl and then dried (MgSO4). The solvent was removed in vacuo and the residue purified by flash chromatography (silica; 5% ethyl acetate in hexanes) followed by kugelrohr distillation (150° C., 0.7 mm) to give the title compound as a pale yellow oil. PMR (CDCl): δ 1.35 (6H, s), 1.92-1.98 (2H, m) 2.54 (3H, s), 3.02-3.08 (2H, m), 7.13 (1H, d, J~8.6 Hz), 7.58 (1H, dd, J~8.6 Hz, 2 Hz), 7.99 (1H, d, J~2 Hz).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
26.712 g
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
reactant
Reaction Step Three
Quantity
33 mL
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.